Methyl 5-bromo-3-methylthiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-3-methylthiophene-2-carboxylate: is an organic compound with the molecular formula C7H7BrO2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3-methylthiophene: The synthesis of methyl 5-bromo-3-methylthiophene-2-carboxylate typically begins with the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide.
Esterification: The brominated product is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-3-methylthiophene-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran .
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Oxidation Products: Oxidation typically yields carboxylic acids or ketones.
Scientific Research Applications
Chemistry: : Methyl 5-bromo-3-methylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: : In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules .
Industry: : It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-methylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism would depend on the structure of the final synthesized product .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- Position of Substituents : The position of the bromine and methyl groups on the thiophene ring can significantly affect the reactivity and properties of the compound. Methyl 5-bromo-3-methylthiophene-2-carboxylate has unique reactivity due to the specific positioning of these groups .
- Applications : While similar compounds may be used in similar applications, the specific properties of this compound make it particularly suitable for certain types of organic synthesis and material science applications .
Properties
IUPAC Name |
methyl 5-bromo-3-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-3-5(8)11-6(4)7(9)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCAFAUPTCPXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701583 | |
Record name | Methyl 5-bromo-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876938-56-6 | |
Record name | Methyl 5-bromo-3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80701583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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